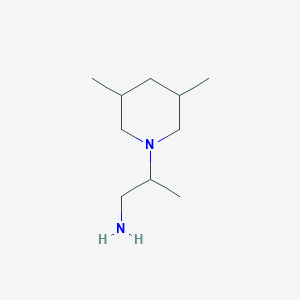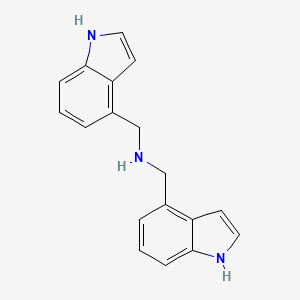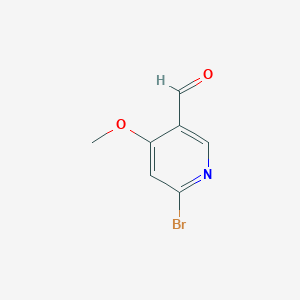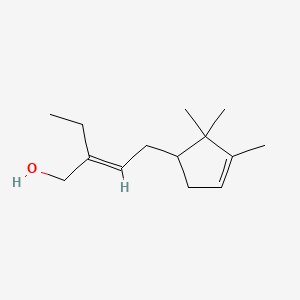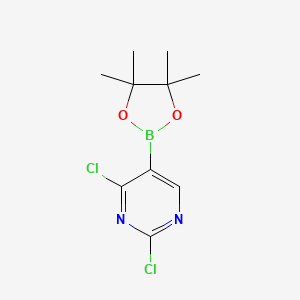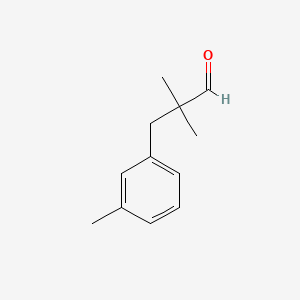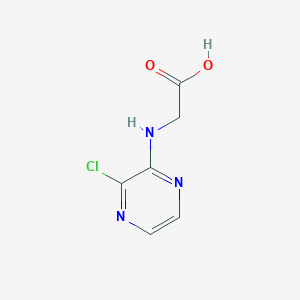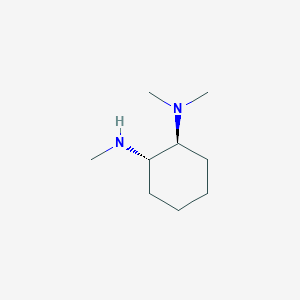
(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine is a chiral diamine compound characterized by its cyclohexane ring substituted with three methyl groups and two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-dione.
Reductive Amination: The cyclohexane-1,2-dione undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Methylation: The resulting diamine is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N1,N1,N2-trimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reductive amination step, and automated systems can ensure precise control over reaction conditions.
化学反应分析
Types of Reactions
(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imines or oximes.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
作用机制
The mechanism by which (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing the activity of these targets. For example, as a chiral ligand, it can induce asymmetry in catalytic reactions, leading to the selective formation of one enantiomer over another.
相似化合物的比较
Similar Compounds
(1R,2R)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activities.
Cyclohexane-1,2-diamine: Lacks the trimethyl substitution, resulting in different reactivity and applications.
N1,N1-Dimethylcyclohexane-1,2-diamine: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with molecular targets. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs.
属性
IUPAC Name |
(1S,2S)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSHCOCJMZNSV-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC[C@@H]1N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)
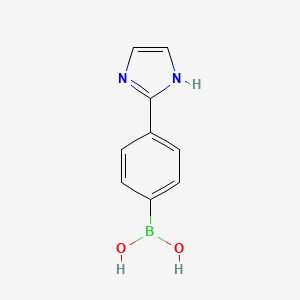

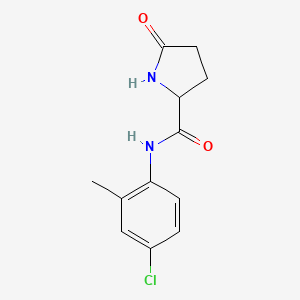
![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)
